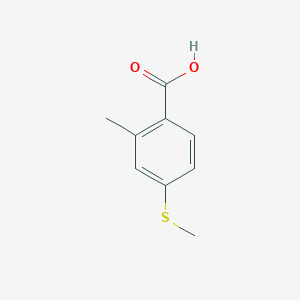

2-Methyl-4-(methylthio)benzoic acid

Descripción general

Descripción

2-Methyl-4-(methylthio)benzoic acid is a light yellow to beige crystalline powder . It has been found to reduce cisplatin nephrotoxicity in rats and prevent in vitro DNA binding and mutation induction in Escherichia coli K12 .

Synthesis Analysis

The structural analysis of this compound was carried out using PXRD data . The compound shows a triclinic system with the P ¯1 P 1 ‾ space group . Theoretical DFT calculations using the B3LYP correlation functional reveal that the energy gap of HOMO–LUMO orbitals in compound 1, with the methylthio moiety in the ortho position relative to the carboxyl group, is lower than that of compound 2, with the methylthio moiety in the para position .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases .Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure

2-Methyl-4-(methylthio)benzoic acid plays a role in the synthesis of complex compounds. For instance, a derivative, 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl- aminosulfonyl]benzoic acid methyl ester, was synthesized using a reaction that involved this compound, demonstrating its utility in creating intricate molecular structures with specific crystal properties (H. Ming & D. South, 2004).

Doping in Polyaniline

Another application involves doping in polyaniline, where substituted benzoic acids, including this compound, are used. This process significantly impacts the electrical conductivity and other properties of polyaniline, a conductive polymer, indicating its importance in material science and electronics (C. A. Amarnath & S. Palaniappan, 2005).

Electron-Transport Properties

In the field of electronics, this compound has been studied for its influence on the mechanical and electron-transport properties of molecular junctions. This research has implications for the development of molecular electronics, particularly in understanding the stability and conductance of molecular junctions involving this compound (D. Bao et al., 2014).

Surface-Enhanced Raman Scattering

The compound has been investigated for its role in surface-enhanced Raman scattering, specifically when adsorbed on silver surfaces. This study is crucial in understanding the molecular interactions and bonding behavior of this compound, which can be applied in spectroscopy and surface science (Y. Kwon et al., 1994).

Mecanismo De Acción

Target of Action

It has been found to interact with dna and prevent mutation induction inEscherichia coli K12 .

Mode of Action

The compound’s mode of action involves its interaction with DNA, preventing mutation induction in Escherichia coli K12

Result of Action

The administration of 4-(methylthio)benzoic acid, a similar compound, has been shown to reduce cisplatin nephrotoxicity in rats . This suggests that 2-Methyl-4-(methylthio)benzoic acid might have similar protective effects against drug-induced nephrotoxicity.

Safety and Hazards

Propiedades

IUPAC Name |

2-methyl-4-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZZOJYCFWHFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3089118.png)